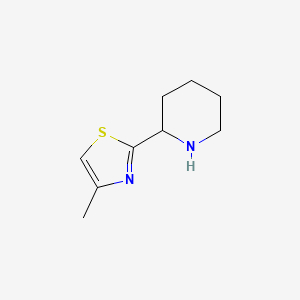

2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Description

Properties

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWOBOKVVXFSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

An In-Depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound featuring two pharmacologically significant scaffolds. The piperidine ring is a ubiquitous structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] Concurrently, the thiazole ring is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This document delineates the core molecular profile of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, outlines a workflow for its characterization, and explores its potential applications in modern drug discovery based on the proven utility of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its development as a potential therapeutic agent. This section details the chemical identity and key physicochemical characteristics of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.

Chemical Identity and Structure

The compound consists of a piperidine ring attached at its 2-position to the 2-position of a 4-methyl-1,3-thiazole ring. This specific linkage is critical to its three-dimensional conformation and subsequent biological activity.

-

IUPAC Name: 2-(4-methyl-1,3-thiazol-2-yl)piperidine

-

Alternative Name: 4-methyl-2-(piperidin-2-yl)-1,3-thiazole

Physicochemical Properties

The following table summarizes the key computed and established properties of the molecule. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂S | PubChemLite[4] |

| Molecular Weight | 182.29 g/mol | AiFChem[5] |

| Monoisotopic Mass | 182.08777 Da | PubChemLite[4] |

| Predicted XlogP | 1.5 | PubChemLite[4] |

| Hydrogen Bond Donors | 1 (Piperidine -NH) | Calculation |

| Hydrogen Bond Acceptors | 2 (Thiazole N, Piperidine N) | Calculation |

The Piperidine and Thiazole Scaffolds in Medicinal Chemistry

The rationale for investigating 2-(4-Methyl-1,3-thiazol-2-yl)piperidine stems from the extensive and proven pharmacological relevance of its two core heterocyclic components.

The Piperidine Moiety: A Privileged Structure

Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals is due to several key factors:

-

Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for precise spatial orientation of substituents at its various positions.[6] This control over stereochemistry is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[2]

-

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can significantly enhance water solubility and facilitate the formation of critical hydrogen bonds or salt-bridge interactions within a target's binding pocket.

-

Metabolic Stability: The piperidine scaffold is generally robust and less prone to metabolic degradation compared to other cyclic systems, contributing to improved pharmacokinetic profiles.[2]

The Thiazole Ring: A Versatile Pharmacophore

The five-membered thiazole ring, containing both sulfur and nitrogen, is another privileged scaffold that appears in numerous biologically active agents.[3] Its utility is demonstrated across a wide range of therapeutic areas:

-

Antimicrobial and Antifungal Activity: Thiazole derivatives have shown potent activity against various bacterial and fungal strains.[7]

-

Anticancer Properties: Certain thiazole-containing compounds have been identified as effective anticancer agents, acting through mechanisms such as caspase-dependent apoptosis.[8]

-

Anti-inflammatory and Anticonvulsant Effects: The thiazole nucleus is a key component in molecules designed to treat inflammation and neurological disorders.[3]

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. This section proposes a validated synthetic strategy and a comprehensive workflow for structural confirmation.

Retrosynthetic Analysis

The most logical approach to constructing the target molecule is via the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. The retrosynthetic analysis breaks the target molecule down into two readily accessible starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[9]

Objective: To synthesize 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.

Materials:

-

Piperidine-2-carbothioamide

-

Chloroacetone

-

Absolute Ethanol (Reaction Solvent)

-

10% Sodium Bicarbonate Solution (Aqueous)

-

Anhydrous Magnesium Sulfate (Drying Agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperidine-2-carbothioamide (1 equivalent) in absolute ethanol.

-

Reagent Addition: Add chloroacetone (1.1 equivalents) to the solution. The slight excess of the α-haloketone ensures the complete consumption of the thioamide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at an efficient rate.

-

Work-up: After cooling the mixture to room temperature, pour it into cold water. This step precipitates the crude product.

-

Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is crucial to quench any remaining acidic byproducts (HCl) and ensure the final product is in its free base form.

-

Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure compound.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following workflow ensures a comprehensive structural elucidation.

Caption: A standard workflow for compound characterization.

Expected Spectroscopic Data

While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on its constituent parts and data from similar structures.[6][10]

| Technique | Expected Observations |

| ¹H NMR | ~7.0 ppm (s, 1H): Thiazole ring proton (-CH=).~4.0-4.5 ppm (m, 1H): Piperidine proton at C2 (-CH-Thiazole).~2.8-3.2 ppm (m, 2H): Piperidine protons at C6 (-CH₂-NH-).~2.4 ppm (s, 3H): Methyl group on thiazole (-CH₃).~1.5-2.0 ppm (m, 7H): Remaining piperidine protons (-CH₂-) and the piperidine amine proton (-NH). |

| ¹³C NMR | ~165-170 ppm: Thiazole C2 (attached to piperidine).~150-155 ppm: Thiazole C4 (attached to methyl).~110-115 ppm: Thiazole C5.~55-60 ppm: Piperidine C2.~45-50 ppm: Piperidine C6.~20-30 ppm: Remaining piperidine carbons.~15-20 ppm: Methyl carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragmentation patterns corresponding to the loss of the piperidine ring or cleavage between the two heterocyclic systems. |

Potential Applications in Drug Development

The hybrid structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine suggests a high potential for biological activity, making it an attractive starting point for drug discovery programs.

-

Anticancer Agents: Given that both piperazine-thiazole hybrids and other thiazole derivatives exhibit anticancer properties, this scaffold could be explored for activity against various cancer cell lines.[3][8] Lead optimization could involve substitution on the piperidine nitrogen or the thiazole C5 position.

-

CNS Disorders: The piperidine moiety is a classic component of many CNS-active drugs.[2] The molecule could be screened for activity against CNS targets, such as receptors or enzymes implicated in neurological or psychiatric conditions.

-

Antimicrobial Agents: The well-documented antimicrobial activity of the thiazole ring provides a strong rationale for evaluating this compound against a panel of pathogenic bacteria and fungi.[7]

Conclusion

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a molecule of significant interest, effectively combining two of medicinal chemistry's most privileged scaffolds. Its straightforward synthesis via the Hantzsch reaction makes it highly accessible for further study. With a molecular formula of C₉H₁₄N₂S and a molecular weight of 182.29 g/mol , its physicochemical properties are favorable for drug development.[4][5] The established pharmacological profiles of its piperidine and thiazole components provide a strong basis for exploring its therapeutic potential in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and ultimately unlock the therapeutic value of this promising compound.

References

-

PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Retrieved from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry Central Journal. (n.d.). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Retrieved from [Link]

-

ResearchGate. (2011). Structure and numbering for 2-[4-(sulfanylmethyl)-1,3-thiazol- 2-yl]guanidine. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New[][12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)piperidine. Retrieved from [Link]

-

ChemBK. (n.d.). 4-[5-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine, N1-BOC protected. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]

-

BMC Chemistry. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

-

PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

PharmaInfo. (n.d.). Synthesis , Characterization and biological activity of new derivatives of 1,3,4,thiadiazol with some transitions metal ion. Retrieved from [Link]

-

PMC. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(4-methyl-1,3-thiazol-2-yl)piperidine (C9H14N2S) [pubchemlite.lcsb.uni.lu]

- 5. 1017163-98-2 | 4-[(1,3-Thiazol-2-yl)methyl]piperidine - AiFChem [aifchem.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Pharmacophore Modeling of Thiazole-Substituted Piperidine Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: Acetylcholinesterase (AChE) Inhibition and Kinase Modulation

Executive Summary: The Hybrid Scaffold Advantage

In the landscape of modern medicinal chemistry, the fusion of thiazole and piperidine rings represents a "privileged structure" strategy. This guide dissects the pharmacophore analysis of this hybrid scaffold, specifically targeting its application in neurodegenerative diseases (Alzheimer’s via AChE inhibition) and oncology (via kinase/tubulin inhibition).

The thiazole moiety functions as a robust bioisostere for pyridine or carboxylate groups, offering unique

This guide provides a rigorous, self-validating computational workflow to extract, model, and validate pharmacophores for this specific chemical space.

Structural Rationale & SAR Landscape

Before initiating computational workflows, one must understand the Structure-Activity Relationship (SAR) driving this scaffold.

The Pharmacophoric Triad

For thiazole-substituted piperidines, the bioactivity typically hinges on three core features:

-

Positive Ionizable (PI): The piperidine nitrogen (pKa

10-11). At pH 7.4, this is protonated, forming cation- -

Aromatic/Hydrophobic (Hyd): The thiazole ring.[1][2][3][4] It engages in

- -

Linker Geometry: The spacer between the rings (often an amide, hydrazone, or methylene) determines the distance constraint, usually requiring a separation of 4.5–6.0 Å to span the catalytic and peripheral anionic sites (PAS) of target enzymes.

Visualization of the Chemical Space

The following diagram illustrates the logical flow of optimizing this scaffold.

Figure 1: Structural decomposition of the thiazole-piperidine scaffold and its mapping to biological targets.

Computational Workflow: Ligand-Based & Structure-Based

To ensure scientific integrity, we employ a Consensus Pharmacophore Approach . This mitigates the bias of a single crystal structure or a limited ligand dataset.

The Protocol Pipeline

The following workflow integrates Data Curation, Conformational Sampling, and Model Validation.

Figure 2: End-to-end computational pipeline for generating a validated pharmacophore model.

Technical Deep Dive: The AChE Case Study

The most prominent application of thiazole-substituted piperidines is in the inhibition of Acetylcholinesterase (AChE) for Alzheimer's therapy. This section details the specific pharmacophore features required for high-affinity binding.

Binding Site Topology

The AChE gorge is 20 Å deep. A successful thiazole-piperidine inhibitor must span:

-

Catalytic Anionic Site (CAS): Bottom of the gorge.

-

Peripheral Anionic Site (PAS): Entrance of the gorge.

Pharmacophore Feature Definitions

Based on crystal structures (e.g., PDB: 4EY7 or 4M0E ), the following features are mandatory:

| Feature Type | Chemical Moiety | Target Interaction | Geometric Constraint (Tolerance) |

| Pos. Ionizable (PI) | Piperidine Nitrogen | Trp86 (Cation- | Sphere |

| Hydrophobic (Hyd) | Thiazole Ring | Trp286 (PAS Stacking) | Sphere |

| H-Bond Acceptor (HBA) | Thiazole Nitrogen | Tyr337 (Water bridge) | Vector |

| H-Bond Donor (HBD) | Amide Linker NH | Backbone Carbonyls | Vector |

Experimental Protocol: Generating the Model

Step 1: Conformer Generation (Crucial)

-

Why: Piperidine exists in chair/boat conformations. The equatorial vs. axial orientation of the thiazole substituent drastically changes the vector.

-

Protocol: Use an energy window of 10 kcal/mol. Generate max 100 conformers per molecule using RMSD cutoff of 0.5 Å. Ensure the piperidine nitrogen is protonated (+1 charge).

Step 2: Alignment Strategy

-

Tool: GALAHAD (Tripos), Phase (Schrodinger), or MOE Pharmacophore Elucidator.

-

Reference: Align all active compounds (

) based on the PI feature (Piperidine N) and the Centroid of the Thiazole ring.

Step 3: Validation (Self-Validating System)

-

Decoy Set: Download decoys from DUD-E (Directory of Useful Decoys) specifically for AChE.

-

Metric: Calculate the Enrichment Factor at 1% (

). A robust model must screen actives early in the list.-

Pass Criteria:

and ROC AUC

-

Synthesis of Findings & Future Directions

The analysis confirms that the thiazole-substituted piperidine scaffold is a versatile template. The piperidine serves as the anchor (electrostatic), while the thiazole provides the specificity (aromatic/stacking).

Key Takeaways for Drug Design:

-

Linker Length Matters: For AChE, a linker of 2-3 carbons (or equivalent amide spacer) is optimal to span the CAS-PAS distance.

-

Substitution: Electron-withdrawing groups (F, Cl) on the phenyl ring attached to the thiazole often enhance potency by increasing the acidity of the thiazole protons or strengthening

-stacking interactions [1, 5]. -

Selectivity: To avoid hERG toxicity (a common risk with basic piperidines), introduce steric bulk or polar groups on the thiazole to reduce lipophilicity (LogP < 4).

References

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. (2018).

-

Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling. Figshare. (2013).

-

Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives. Pharmaceutical Sciences. (2024).[1]

-

Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2012).

-

The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling. BMC Bioinformatics. (2011).

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. (2022).

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: SAR Studies. Current Medicinal Chemistry. (2022).[5]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

An In-depth Technical Guide to the pKa Values and Ionization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the acid-base dissociation constant, or pKa, stands as a cornerstone physicochemical parameter. The pKa of a molecule dictates its ionization state at a given pH, a characteristic that profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[1][2][3] For a potential drug candidate, properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability are all intricately linked to its state of ionization under physiological conditions.[3][4] Consequently, a thorough understanding and accurate determination of pKa values are not merely procedural steps but are critical for rational drug design, formulation development, and predicting a compound's in vivo behavior.[2][5]

This guide provides a comprehensive technical overview of the ionization behavior of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound featuring multiple potential ionization sites. As a Senior Application Scientist, the following sections will synthesize theoretical principles with practical, field-proven methodologies for pKa determination, offering insights into the causal relationships between molecular structure, ionization, and drug-like properties. The objective is to equip researchers with the foundational knowledge and procedural detail required to expertly characterize this, and similar, molecules.

Molecular Structure and Putative Ionization Centers

The first step in evaluating the ionization profile of a compound is a structural analysis to identify all functional groups capable of accepting or donating a proton. The structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is presented below.

Chemical Structure:

This molecule contains two distinct nitrogen-containing heterocyclic systems, each with the potential for protonation:

-

The Piperidine Ring: This is a saturated, six-membered ring containing a secondary amine. Aliphatic amines are well-established bases. The lone pair of electrons on the nitrogen atom is readily available for protonation.

-

The Thiazole Ring: This is an aromatic, five-membered ring containing both a nitrogen and a sulfur atom. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, but its basicity is significantly attenuated due to the delocalization of these electrons within the aromatic π-system.

Based on this structural analysis, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is expected to be a diprotic base, with two distinct pKa values corresponding to the protonation of the piperidine and thiazole nitrogens. The piperidine nitrogen is anticipated to be the more basic site.

The Ramifications of Ionization on ADME Properties

The degree of ionization, governed by the compound's pKa and the pH of its environment, directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4][7] The Henderson-Hasselbalch equation provides the mathematical relationship between these variables.

For a base (B), the equilibrium with its conjugate acid (BH⁺) is:

B + H₂O ⇌ BH⁺ + OH⁻

The pKa is related to the pH at which the concentrations of the ionized (BH⁺) and non-ionized (B) forms are equal.

-

Solubility & Dissolution: The ionized form of a drug is typically more hydrophilic and exhibits higher aqueous solubility.[2][8] This is a critical factor for drug formulation and dissolution prior to absorption.[8]

-

Lipophilicity & Permeability: Lipophilicity is a measure of a compound's ability to partition into a non-polar environment. While the partition coefficient (log P) is an intrinsic property of the neutral molecule, the distribution coefficient (log D) is pH-dependent and accounts for all species (ionized and non-ionized). Generally, the neutral, more lipophilic form of a drug can more readily cross biological membranes via passive diffusion.[2][8]

-

Target Engagement: The charge state of a molecule can be crucial for its interaction with the biological target. Ionic bonds or hydrogen bonds involving the protonated site can significantly contribute to binding affinity and selectivity.[5]

The interplay between these properties is summarized in the table below.

| Property | Favored by Non-Ionized Form | Favored by Ionized Form | Rationale |

| Aqueous Solubility | ✓ | Charged species have stronger interactions with polar water molecules.[2] | |

| Membrane Permeability | ✓ | The lipophilic, neutral form can more easily traverse the lipid bilayer of cell membranes.[2] | |

| Plasma Protein Binding | ✓ | Can be influenced by both lipophilicity and specific ionic interactions. | |

| Target Binding | (Variable) | (Variable) | The specific charge state required depends on the active site of the target protein.[5] |

Methodologies for pKa Determination: A Comparative Overview

Accurate pKa determination is essential and can be achieved through several robust experimental and computational techniques. The choice of method often depends on the compound's properties, the required throughput, and the stage of drug development.

Experimental Approaches

Experimental methods provide the most reliable pKa data and are required for regulatory compliance.[3]

-

Potentiometric Titration: This is a highly precise and widely used "gold standard" method.[9][10] It involves the gradual addition of an acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the analyte is 50% ionized.[9][11] Its primary limitation is the requirement for relatively high sample concentration (typically > 10⁻⁴ M) and solubility.[9][10]

-

UV-Vis Spectrophotometry: This method is advantageous for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum often changes between the protonated and deprotonated forms.[13][14] By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve can be generated from which the pKa is calculated.[14][15] This technique is highly sensitive, requiring much less sample than potentiometry, and can be used for compounds with low aqueous solubility.[10][16]

-

Automated High-Throughput Systems: Instruments like the Pion SiriusT3 integrate potentiometric and UV-spectrophotometric methods to provide highly accurate and rapid pKa measurements from minimal sample quantities (sub-mg).[17][18][19] These automated systems are ideal for screening campaigns in early drug discovery, capable of processing dozens of samples per day.[2][13]

Computational (In Silico) Prediction

In the early phases of drug discovery, when physical samples may be scarce, computational methods provide crucial estimates of pKa values.[20]

-

Quantum Mechanics (QM): These ab initio methods, often based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[21][22] While computationally intensive, they are very general and can extrapolate well to novel chemical scaffolds.[22][23]

-

Empirical and QSAR Methods: These approaches rely on large databases of experimentally determined pKa values.[23] Software packages from vendors like ACD/Labs, ChemAxon, and Schrödinger use algorithms based on linear free energy relationships (LFER) or quantitative structure-activity relationships (QSAR) to predict pKa based on molecular structure.[23] They are extremely fast but may be less accurate for compounds with novel functional groups not well-represented in their training sets.[20]

Ionization Profile of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

While specific experimental data for this exact molecule is not publicly available, we can construct a highly reliable ionization profile based on the known properties of its constituent functional groups and in silico predictions.

-

pKa₁ (Piperidine Nitrogen): The piperidine moiety is a secondary aliphatic amine. Such groups are strong bases, with typical pKa values for their conjugate acids ranging from 9.0 to 11.0 . This will be the primary site of protonation under physiological conditions.

-

pKa₂ (Thiazole Nitrogen): The nitrogen in a thiazole ring is significantly less basic due to the aromatic nature of the ring. Its pKa value is expected to be much lower, typically in the range of 2.0 to 3.0 .

Therefore, at physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated (ionized), while the thiazole nitrogen will be in its neutral form.

Predicted Ionization States vs. pH

| pH Range | Dominant Species | Net Charge | Key Implications |

| pH < 2 | Diprotonated (Piperidine & Thiazole) | +2 | High aqueous solubility. |

| pH 4 - 8 | Monoprotonated (Piperidine) | +1 | This is the predominant form in most physiological environments (blood, cytosol). Likely good solubility but lower passive permeability. |

| pH > 11 | Neutral | 0 | Increased lipophilicity and membrane permeability, but reduced aqueous solubility. |

The ionization equilibrium is visualized in the diagram below.

Caption: Ionization equilibrium for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.

Workflow for Experimental pKa Determination by Potentiometric Titration

This section provides a self-validating, step-by-step protocol for the precise determination of pKa values using potentiometric titration.[11] The causality behind each step is explained to ensure experimental integrity.

Diagram of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

A. Apparatus and Reagents

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

Standard aqueous pH buffers (e.g., pH 4, 7, and 10)[11]

-

0.1 M Hydrochloric acid (HCl) volumetric standard

-

0.1 M Sodium hydroxide (NaOH) volumetric standard, carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (Type I)

-

Nitrogen gas supply

B. Preparation of Solutions

-

Analyte Solution: Accurately weigh the sample and dissolve it in high-purity water to a final concentration of approximately 1 mM.[12] If solubility is limited, a co-solvent (e.g., methanol) can be used, but the resulting pKa will be an apparent pKa (pKaᵃ) specific to that solvent mixture.

-

Ionic Strength Adjustment: Add a concentrated KCl solution to the analyte solution to achieve a final constant ionic strength of 0.15 M.[11] This minimizes changes in activity coefficients during the titration.

-

Titrants: Use standardized 0.1 M HCl for titrating bases and 0.1 M NaOH for titrating acids.[11]

C. pH Meter Calibration

-

Calibrate the pH electrode using at least three standard buffers (e.g., 4, 7, and 10) that bracket the expected pKa range.[11] Ensure the slope is within the acceptable range (typically 95-105%).

D. Titration Procedure

-

Place a known volume of the analyte solution into the reaction vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration.[11][12] This is critical to displace dissolved CO₂, which can react with basic analytes or titrants and introduce errors.

-

Begin stirring at a constant, moderate speed.

-

Start the titration by adding small, incremental volumes of the appropriate titrant (HCl for this basic compound).

-

Record the pH value after each addition, allowing the reading to stabilize. The volume increments should be smaller in the regions where the pH changes rapidly (near the equivalence points).

-

Continue the titration well past the final equivalence point to capture the full sigmoidal curve.

E. Data Analysis and pKa Calculation

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).

-

The pKa is the pH value at the half-equivalence point.[11] For the first pKa of a diprotic base, this is the point where half the volume of titrant required to reach the first equivalence point has been added.

-

For multiprotic systems, specialized software or difference plots can be used for more accurate deconvolution of pKa values.[24]

Conclusion

The ionization profile of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is characterized by two basic centers: a strongly basic piperidine nitrogen (predicted pKa₁ ≈ 9-11) and a weakly basic thiazole nitrogen (predicted pKa₂ ≈ 2-3). This dictates that at physiological pH, the molecule will exist predominantly as a monocation, protonated at the piperidine nitrogen. This charge state will enhance its aqueous solubility while potentially limiting its passive membrane permeability.

While computational predictions provide invaluable early guidance, the definitive characterization of this and any novel drug candidate requires empirical determination of its pKa values. The potentiometric titration workflow detailed herein represents a robust, reliable method for obtaining this critical data. A thorough understanding of a molecule's pKa is an indispensable component of a successful drug discovery program, enabling scientists to optimize ADME properties and design more effective and safer therapeutic agents.[2][4]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]

-

Pion Inc. SiriusT3. Available from: [Link]

-

Pion Inc. What is pKa and how is it used in drug development?. (2023). Available from: [Link]

-

Molecules. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). Available from: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

Manallack, D. T. The Significance of Acid/Base Properties in Drug Discovery. (2009). Available from: [Link]

-

Pion Inc. SiriusT3 Brochure. Available from: [Link]

-

Columbia University. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021). Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

Pion Inc. pKa measurements with the SiriusT3 Fast UV pKa method. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Trident Equipments Pvt. Ltd. Sirius T3 - Pion Sirius Analytical Instruments. Available from: [Link]

-

Universität Wien. Sirius T3 pKa/logP - Neurochemistry. Available from: [Link]

-

Avdeef, A. et al. Development of Methods for the Determination of pKa Values. (2009). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. (2022). Available from: [Link]

-

Manallack, D. T., et al. The pKa Distribution of Drugs: Application to Drug Discovery. (2007). Available from: [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Drug Design Org. ADME Properties - Pharmacokinetics. (2004). Available from: [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Available from: [Link]

-

Rowan University. How to Predict pKa. (2025). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Cambridge MedChem Consulting. ADME Properties. (2019). Available from: [Link]

-

PubMed. In silico pKa prediction and ADME profiling. (2009). Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

ResearchGate. A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts. (2025). Available from: [Link]

-

International Journal of Innovative Research in Science & Stechnology. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Available from: [Link]

-

ResearchGate. High-Throughput Measurement of Drug pK a Values for ADME Screening. (2025). Available from: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Available from: [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

-

PubChem. 4-(4-methyl-1,3-thiazol-2-yl)piperidine. Available from: [Link]

-

PubChem. (2-Methylphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available from: [Link]

-

PubChem. 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

-

PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Available from: [Link]

-

EPA. Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-methyl- Properties. Available from: [Link]

-

Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Available from: [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

-

Royal Society of Chemistry. Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Available from: [Link]

-

ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025). Available from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. PubChemLite - 4-(4-methyl-1,3-thiazol-2-yl)piperidine (C9H14N2S) [pubchemlite.lcsb.uni.lu]

- 7. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. PKa measurements with the SiriusT3 Fast UV pKa method [pion-inc.com]

- 17. Fully automated titrator UV/VIS platform for drug characteri [pion-inc.com]

- 18. Sirius T3 - Pion Sirius Analytical Instruments | Trident Equipments Pvt. Ltd. [tridentequipments.com]

- 19. Sirius T3 pKa/logP [neurochem.univie.ac.at]

- 20. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. How to Predict pKa | Rowan [rowansci.com]

- 23. optibrium.com [optibrium.com]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

An Application Note and Protocol for the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-substituted piperidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] When coupled with a thiazole ring, another heterocycle of significant pharmacological interest, the resulting molecule, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, represents a valuable building block for drug discovery programs. Thiazole-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. The synthetic strategy hinges on two robust and well-established transformations:

-

Thionation: The conversion of a commercially available amide, piperidine-2-carboxamide, into the crucial thioamide intermediate, piperidine-2-carbothioamide, using Lawesson's reagent.[4][5]

-

Hantzsch Thiazole Synthesis: The classic cyclocondensation of the synthesized thioamide with chloroacetone to construct the target 4-methyl-1,3-thiazole ring system.[6][7]

This guide explains the causality behind the procedural steps, provides detailed reaction mechanisms, and outlines the necessary safety precautions, particularly for handling hazardous reagents.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Piperidine-2-carbothioamide (Intermediate)

Principle and Mechanism

The conversion of an amide to a thioamide is a critical transformation for accessing precursors for thiazole synthesis.[8] Lawesson's reagent (LR) is a mild and highly efficient thionating agent, often preferred over harsher alternatives like phosphorus pentasulfide due to cleaner reactions and higher yields.[5] The reaction mechanism involves the dissociation of the LR dimer into a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide.[4]

Caption: Mechanism of amide thionation via Lawesson's reagent.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |

| Piperidine-2-carboxamide | C₆H₁₂N₂O | 128.17 | 10.0 | 1.0 | Starting material. |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 5.5 | 0.55 | Corrosive, handle in fume hood. |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | Solvent. Must be dry. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | For washing. |

| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | For drying. |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxamide (1.28 g, 10.0 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol).

-

Solvent Addition: Add 50 mL of anhydrous toluene to the flask via a cannula or syringe.[4]

-

Heating: Place the flask in a heating mantle and bring the mixture to reflux (approx. 110 °C). Stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours when the starting amide spot is no longer visible.[4][9]

-

Work-up (Cooling): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude thioamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford piperidine-2-carbothioamide as a solid.

Part 2: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Principle and Mechanism

The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring.[7] It proceeds via the reaction of an α-haloketone (chloroacetone) with a thioamide (piperidine-2-carbothioamide). The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of chloroacetone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs to form the aromatic thiazole ring.[6]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |

| Piperidine-2-carbothioamide | C₆H₁₂N₂S | 144.24 | 5.0 | 1.0 | From Part 1. |

| Chloroacetone | C₃H₅ClO | 92.52 | 5.0 | 1.0 | Highly Toxic, Lachrymator. Handle in fume hood.[10][11] |

| Ethanol | C₂H₆O | 46.07 | 25 mL | - | Solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization/washing. |

| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | For drying. |

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidine-2-carbothioamide (0.72 g, 5.0 mmol) in 25 mL of ethanol.

-

Reagent Addition: In a well-ventilated fume hood, carefully add chloroacetone (0.40 mL, 0.46 g, 5.0 mmol) dropwise to the stirred solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate) until the starting materials are consumed.

-

Work-up (Cooling & Neutralization): Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the HCl formed during the reaction.[6]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane, to yield 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as the final product.

Product Characterization

The identity and purity of the final product, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment, expecting signals for the piperidine ring protons, the thiazole methyl group, and the thiazole ring proton.

-

¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 197.10).

-

FT-IR: To identify characteristic functional group vibrations.

Overall Experimental Workflow

Caption: Step-by-step workflow for the complete synthesis.

Safety Precautions

-

General: All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

Lawesson's Reagent: This reagent is corrosive and has an unpleasant odor. Handle it exclusively in a fume hood and avoid inhalation of dust or contact with skin.

-

Chloroacetone: Chloroacetone is highly toxic, flammable, and a potent lachrymator (tear-producing agent).[10][11][12] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[12] It should be handled with extreme caution in a fume hood, and contact should be strictly avoided. Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Chloroacetone. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

INCHEM. (n.d.). ICSC 0760 - CHLOROACETONE. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Exposome-Explorer. (2009). Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS. [Link]

-

Molecules. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

-

SciSpace. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. [Link]

-

Wikipedia. (n.d.). Thiazole. [Link]

-

MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

-

PMC. (n.d.). N-Phenylpiperidine-1-carbothioamide. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Thioamide synthesis by thionation [organic-chemistry.org]

- 9. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. ICSC 0760 - CHLOROACETONE [inchem.org]

- 12. nj.gov [nj.gov]

Using 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as a medicinal chemistry scaffold

Application Note: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as a Medicinal Chemistry Scaffold

Abstract

This guide details the utilization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine (MTP) as a privileged scaffold in drug discovery. Structurally, MTP serves as a conformationally constrained, lipophilic bioisostere of proline and phenylalanine. Its unique architecture combines a basic secondary amine (pKa modulation) with an electron-deficient thiazole ring (π-stacking capability), making it ideal for targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interaction (PPI) interfaces. This note provides a validated synthetic route starting from pipecolic acid, strategies for chiral retention, and a structure-activity relationship (SAR) map for lead optimization.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The MTP scaffold is not merely a linker; it is a functional pharmacophore. Its value lies in three distinct physicochemical properties:

-

Proline Bioisosterism: The 2-substituted piperidine ring mimics the

-turn conformation of proline but with an expanded steric bulk. This is critical in peptidomimetics (e.g., Dolastatin 10 analogs, Tubulysins) where maintaining a specific backbone twist is required for binding. -

pKa Modulation: The electron-withdrawing nature of the thiazole ring attached at the C2 position lowers the pKa of the piperidine nitrogen (typically ~11.0) to approximately 8.5–9.0 . This reduction improves membrane permeability (LogD) at physiological pH while retaining sufficient basicity for salt bridge formation in the binding pocket.

-

Vectorial Functionalization: The scaffold offers two distinct vectors for growth:

-

N1-Vector: Solvency-exposed region, ideal for solubilizing groups or linker attachment.

-

C5'-Vector (Thiazole): A metabolic "soft spot" that can be blocked with halogens or extended into hydrophobic pockets via Suzuki couplings.

-

Part 2: Validated Synthetic Protocol

Objective: Synthesis of (S)-tert-butyl 2-(4-methylthiazol-2-yl)piperidine-1-carboxylate. Starting Material: (S)-N-Boc-pipecolic acid. Chirality Note: This route uses the Hantzsch thiazole synthesis. While generally robust, racemization can occur during the thionation step. Enantiopurity should be monitored via Chiral HPLC.

Step 1: Primary Amide Formation

-

Reagents: (S)-N-Boc-pipecolic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or 0.5M in dioxane), THF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-pipecolic acid in dry THF at -15°C (ice/salt bath).

-

Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 20 min to form the mixed anhydride.

-

Bubble

gas or add ammonia solution. Stir for 1 hour at 0°C, then warm to RT. -

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Yield Target: >90% (White solid).

-

Step 2: Thionation (The Critical Step)

-

Reagents: Boc-pipecolamide (from Step 1), Lawesson’s Reagent (0.6 eq), THF.

-

Procedure:

-

Dissolve amide in THF. Add Lawesson’s Reagent.

-

Stir at RT for 12–24 hours. Note: Avoid reflux to minimize racemization.

-

Monitoring: TLC (Hex/EtOAc). The thioamide is less polar than the amide.

-

Workup: Concentrate and purify immediately via flash chromatography (SiO2, Hex/EtOAc gradient).

-

Stability Warning: Thioamides are prone to hydrolysis; proceed to Step 3 quickly.

-

Step 3: Hantzsch Thiazole Cyclization

-

Reagents: Thioamide (1.0 eq), Chloroacetone (1.2 eq),

(2.0 eq), Ethanol. -

Procedure:

-

Suspend thioamide and

in Ethanol. -

Add chloroacetone dropwise.

-

Heat to reflux for 4–6 hours.

-

Mechanism: The sulfur nucleophile attacks the

-haloketone, followed by dehydration and cyclization. -

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc/Water. Wash organic layer with water.

-

Purification: Column chromatography.

-

Step 4: N-Deprotection (Optional)

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Standard deprotection. The free amine is the final scaffold: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine .

Part 3: Visualization of Synthesis & SAR

Figure 1: Synthetic Workflow (Hantzsch Route)

Caption: Step-wise construction of the MTP scaffold via Hantzsch cyclization, emphasizing mild thionation to preserve chirality.

Figure 2: SAR Optimization Map

Caption: Strategic modification vectors for the MTP scaffold. Red arrows indicate primary diversification points.

Part 4: Data Summary & Specifications

| Property | Value / Description | Relevance |

| Molecular Weight | 182.29 g/mol | Fragment-like, high ligand efficiency potential. |

| ClogP | ~1.8 | Optimal lipophilicity for CNS penetration and oral bioavailability. |

| pKa (Calc.) | 8.8 (Piperidine NH) | Reduced basicity compared to piperidine (11.0) reduces hERG liability. |

| H-Bond Donors | 1 (NH) | Critical for salt-bridge interactions (e.g., Asp residues in GPCRs). |

| H-Bond Acceptors | 2 (N, S) | Thiazole nitrogen is a weak acceptor; Sulfur engages in |

| Rotatable Bonds | 1 (C2-C2' bond) | Low flexibility reduces entropic penalty upon binding. |

Part 5: Troubleshooting & Expert Tips

-

Racemization Check: The

-proton at the piperidine C2 position is acidic adjacent to the thioamide/thiazole. Always verify enantiomeric excess (ee%) using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase). -

Thioamide Solubility: Thioamides can be sticky. If the Hantzsch reaction stalls, switch solvent from Ethanol to DMF or add a catalytic amount of NaI.

-

C5-Functionalization: To access the C5-position of the thiazole after scaffold formation, use N-Boc protected MTP. Treat with NBS (N-bromosuccinimide) in DMF to generate the 5-bromo derivative, which is a versatile handle for Pd-catalyzed cross-couplings.

References

-

Hantzsch Thiazole Synthesis Mechanism & Utility

- Source: "The Hantzsch Thiazole Synthesis: A Vers

-

URL:[Link]

-

Thiazole-Piperidine in Drug Discovery (Tubulysin Analogs)

- Title: "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins."

- Source:Turkish Journal of Chemistry (2019).

-

URL:[Link]

-

pKa Modulation in Heterocycles

- Title: "Physicochemical Properties of Thiazole Deriv

- Source:Journal of Medicinal Chemistry (General Reference on Heterocycle Basicity).

-

URL:[Link]

-

Biological Activity of Thiazole Scaffolds

Sources

Application Note: Strategic Functionalization of the Piperidine Nitrogen in Thiazole-Piperidine Scaffolds

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fusion of thiazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and biologically active compounds, valued for its diverse pharmacological activities.[1][3][4] Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[5][6] The combination of these two privileged structures results in hybrid molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9]

The secondary amine of the piperidine ring offers a synthetically accessible handle for molecular diversification. Functionalization at this nitrogen position is a cornerstone strategy for modulating a compound's steric and electronic properties. This, in turn, allows for the fine-tuning of its biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a detailed overview of key synthetic methodologies, field-proven insights, and step-by-step protocols for the functionalization of the piperidine nitrogen in thiazole derivatives.

Core Synthetic Strategies and Protocols

The strategic modification of the piperidine nitrogen can be broadly categorized into several key reaction types. The choice of strategy is dictated by the desired functional group and the overall chemical architecture of the starting material.

N-Alkylation: Introducing Aliphatic and Benzylic Moieties

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, or other substituted aliphatic chains. This modification can significantly impact the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide.[10]

Causality in Experimental Design: The choice of base is critical. Strong bases like sodium hydride (NaH) are used for complete deprotonation of the piperidine nitrogen, which is particularly useful for less reactive alkylating agents.[11] However, for most applications, milder inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (TEA) are sufficient and prevent potential side reactions.[10][11] The solvent choice, often a polar aprotic solvent like DMF or acetonitrile, is crucial for dissolving the reagents and facilitating the SN2 reaction.[11]

Caption: General workflow for N-alkylation of thiazole-piperidines.

This protocol describes a common and reliable method for the N-alkylation of a generic 4-(piperidine-4-yl)thiazole derivative.

Materials:

-

4-(Piperidin-4-yl)thiazole derivative (1.0 eq)

-

Alkyl bromide or iodide (1.1 - 1.5 eq)[11]

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Stir the suspension for 10-15 minutes at room temperature.

-

Reagent Addition: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.

-

Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.

| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | MeCN | RT | 4-6 | >90 |

| Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95 |

| Benzyl Bromide | TEA | DMF | RT | 6-10 | 80-90 |

| Propargyl Bromide | NaH | DMF | 0 to RT | 1-2 | ~80 |

N-Acylation: Synthesis of Amide Derivatives

N-acylation introduces an amide functional group, which can act as a hydrogen bond donor or acceptor, significantly altering the compound's biological interactions. The reaction is typically performed with highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.[12][13]

Causality in Experimental Design: The reaction is often run at 0 °C to control the exothermicity, especially when using reactive acyl chlorides.[14] A tertiary amine base such as diisopropylethylamine (DIPEA) or pyridine is used; pyridine can also serve as the solvent and a nucleophilic catalyst.[14][15] The base neutralizes the generated acid, preventing the protonation and deactivation of the piperidine starting material.[13]

Caption: General workflow for N-acylation of thiazole-piperidines.

This protocol details a standard procedure for the N-acylation of a thiazole-piperidine derivative.

Materials:

-

4-(Piperidin-4-yl)thiazole derivative (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)[12]

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add DIPEA (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring completion by TLC.[14]

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated derivative.

| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | DIPEA | CH₂Cl₂ | 0 to RT | 3 | >90[14] |

| Benzoyl Chloride | Pyridine | Pyridine | RT | 12-24 | 85-95[15] |

| Chloroacetyl Chloride | TEA | CH₂Cl₂ | 0 to RT | 12 | Good[15] |

N-Arylation: Forming Carbon-Nitrogen Bonds with Aryl Groups

N-arylation introduces an aromatic ring directly onto the piperidine nitrogen. This is a powerful method for creating structures with extended conjugation and rigid conformations. These reactions often require a transition metal catalyst, such as copper or palladium, to facilitate the C-N bond formation.[16][17] The Chan-Lam and Buchwald-Hartwig aminations are prominent examples of such transformations.

Causality in Experimental Design: Copper-catalyzed N-arylation (a modified Ullmann reaction) is a common choice for azoles and related N-heterocycles.[18][19] A copper(I) or copper(II) salt serves as the catalyst. A ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper center.[18] A base (e.g., Cs₂CO₃, K₂CO₃, KOH) is required to deprotonate the piperidine and activate the catalyst.[16][18] High-boiling point polar aprotic solvents like DMF or DMSO are typically used to achieve the necessary reaction temperatures (100-140 °C).[18]

This protocol outlines a method for the N-arylation of a thiazole-piperidine using a copper catalyst.

Materials:

-

4-(Piperidin-4-yl)thiazole derivative (1.0 eq)

-

Aryl iodide or aryl bromide (1.2 eq)

-

Copper(I) Iodide (CuI) (10-20 mol%)

-

1,10-Phenanthroline (20-40 mol%) (optional, but recommended)

-

Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Ammonium hydroxide solution (5%)

-

Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and KOH (2.0 eq).

-

Reagent Addition: Add the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) and the aryl halide (1.2 eq).

-

Solvent and Degassing: Evacuate and backfill the tube with nitrogen or argon three times. Add anhydrous DMF via syringe.

-

Reaction Progression: Heat the reaction mixture to 120 °C in an oil bath and stir for 12-48 hours. Monitor the reaction's progress by TLC or LC-MS.[18]

-

Work-up: After cooling to room temperature, dilute the mixture with EtOAc.

-

Filtration and Washing: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with a 5% ammonium hydroxide solution to remove residual copper, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the N-arylated product.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 4-Iodotoluene | Cu₂O / N-Ligand | Cs₂CO₃ | DMF | 110 | 24 | Moderate-Excellent[16] |

| o-Chloroarylhydrazone | CuI / 1,10-Phen | KOH | DMF | 120 | 12-48 | 10-70[18] |

| Arylboronic Acid | Cu(OAc)₂ | - | CH₂Cl₂ | RT | 24-48 | Good[19] |

Characterization of Functionalized Products

Confirmation of successful nitrogen functionalization is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, the disappearance of the N-H proton signal of the piperidine and the appearance of new signals corresponding to the added alkyl, acyl, or aryl group confirms the reaction. Shifts in the signals of the piperidine ring protons, particularly those alpha to the nitrogen, are also indicative of successful functionalization.[7][20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition and the success of the addition reaction.[20][21]

-

Infrared (IR) Spectroscopy: For N-acylation reactions, the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1630-1680 cm⁻¹, is a clear indicator of amide formation.[7]

By employing these synthetic strategies and characterization methods, researchers can efficiently generate diverse libraries of N-functionalized thiazole-piperidine derivatives for screening in drug discovery programs.

References

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). ResearchGate. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC. [Link]

-

Synthesis of N-substituted 5-(thiophen-2-ylmethylene)thiazolidine-2,4-diones. ResearchGate. [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). PMC. [Link]

-

Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). PMC. [Link]

-

A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]

-

NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ACAIJ. [Link]

-

REGIOSELECTIVE N-ACYLATION OF. ijcpr.com. [Link]

-

Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. sciencedirect.com. [Link]

-

Chemistry and Applications of Functionalized 2,4‐Thiazolidinediones. ResearchGate. [Link]

-

A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. ijcce.ac.ir. [Link]

-

Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. eurekaselect.com. [Link]

-